N1,N3-Dibenzylpropane-1,3-diamine

Overview

Description

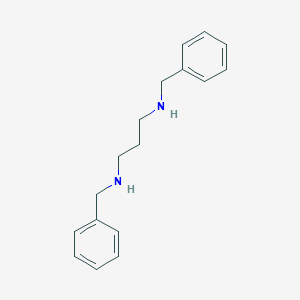

N1,N3-Dibenzylpropane-1,3-diamine: is an organic compound with the chemical formula C17H22N2 and a molecular weight of 254.37 g/mol . It is a diamine derivative, characterized by the presence of two benzyl groups attached to a propane-1,3-diamine backbone. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Benzaldehyde and 1,3-Diaminopropane Reaction:

Industrial Production Methods:

- Industrial production methods for N1,N3-Dibenzylpropane-1,3-diamine typically involve large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N1,N3-Dibenzylpropane-1,3-diamine can undergo oxidation reactions, often leading to the formation of corresponding imines or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

Substitution: The compound can participate in substitution reactions, where one or both benzyl groups can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of imines or other oxidized derivatives.

Reduction: Formation of corresponding amines.

Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry:

- N1,N3-Dibenzylpropane-1,3-diamine is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers .

Biology:

- The compound is studied for its potential biological activities, including antimicrobial and anticancer properties .

Medicine:

- Research is ongoing to explore its potential as a therapeutic agent in various medical applications .

Industry:

Mechanism of Action

Molecular Targets and Pathways:

- The exact mechanism of action of N1,N3-Dibenzylpropane-1,3-diamine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, leading to its observed biological effects .

Comparison with Similar Compounds

N1-Benzyl-N3,N3-diethylpropane-1,3-diamine: This compound is structurally similar but has diethyl groups instead of benzyl groups.

N,N’-Diphenyl-1,3-propanediamine: Another similar compound with phenyl groups instead of benzyl groups.

Uniqueness:

Biological Activity

N1,N3-Dibenzylpropane-1,3-diamine (DBDA) is a compound that has garnered attention for its potential biological activities, particularly in the context of antiparasitic and antimalarial properties. This article explores the synthesis, biological effects, mechanisms of action, and relevant case studies associated with DBDA.

Chemical Profile

- IUPAC Name : N1,N3-dibenzyl-1,3-propanediamine

- Molecular Formula : C17H22N2

- CAS Number : 10239-34-6

- Molar Mass : 254.37 g/mol

- Physical Properties :

- Appearance: Clear pale yellow oil

- Density: 1.017 g/cm³

- Solubility: Slightly soluble in chloroform and methanol

- pKa: 9.73 (predicted)

Synthesis

DBDA can be synthesized through various methods, including reductive amination processes. The synthesis typically yields good results, with reported yields around 61% for specific derivatives . The compound's structure allows for modifications that can enhance its biological activity.

Antiparasitic Activity

Research indicates that DBDA and its analogs exhibit significant activity against various parasites, particularly those belonging to the Apicomplexa phylum. A study highlighted the effectiveness of certain N,N'-disubstituted diamines against Plasmodium falciparum, the causative agent of malaria. Specifically, DBDA has been shown to have a synergistic effect when combined with other antiparasitic agents like D,L-alpha-difluoromethylornithine (DFMO), enhancing its efficacy against both chloroquine-sensitive and resistant strains of P. falciparum .

| Compound | Activity (IC50 μM) | Target Organism |

|---|---|---|

| DBDA | 0.37 (D6 strain) | P. falciparum |

| MDL-27695 | 0.60 (D6 strain) | P. falciparum |

The mechanism of action appears to involve interference with polyamine biosynthesis pathways in parasites, which are crucial for their growth and replication .

Toxicity Studies

Toxicological assessments have been conducted to evaluate the safety profile of DBDA. In animal studies, moderate toxicity was observed following oral administration at high doses. However, developmental toxicity was noted only in conjunction with maternal toxicity, indicating a need for careful dosage management . Notably, DBDA was not found to be genotoxic or carcinogenic in rats .

The biological activity of DBDA is largely attributed to its ability to interact with polyamine metabolism in parasites. Polyamines are essential for cellular functions such as DNA and RNA synthesis. By inhibiting key enzymes involved in polyamine biosynthesis, DBDA disrupts the growth processes of target organisms .

Case Study 1: Antimalarial Efficacy

A study conducted on various N,N'-disubstituted diamines revealed that DBDA demonstrated superior antimalarial activity compared to other tested compounds. The most active derivatives showed IC50 values significantly lower than those of tetrasubstituted analogs, emphasizing the importance of structural features in enhancing biological activity .

Case Study 2: Toxicological Assessment

In a toxicokinetics study involving Sprague Dawley rats, DBDA was administered at varying doses to assess absorption and elimination profiles. The results indicated that while higher doses led to observable adverse effects, lower doses were tolerated without significant toxicity . This research underscores the importance of dosage in therapeutic applications.

Properties

IUPAC Name |

N,N'-dibenzylpropane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2/c1-3-8-16(9-4-1)14-18-12-7-13-19-15-17-10-5-2-6-11-17/h1-6,8-11,18-19H,7,12-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXLUOFXICZSZIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCCCNCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70144985 | |

| Record name | N,N'-Bis(benzyl)-1,3-diaminopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70144985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10239-34-6 | |

| Record name | N,N'-Bis(benzyl)-1,3-diaminopropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010239346 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N'-Bis(benzyl)-1,3-diaminopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70144985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.